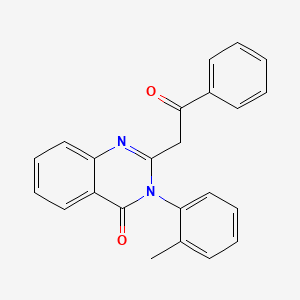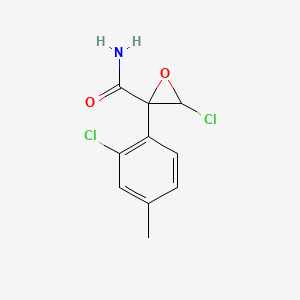
3-Chloro-2-(2-chloro-4-methylphenyl)oxirane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-(2-chloro-4-methylphenyl)oxirane-2-carboxamide: is a chemical compound with the molecular formula C10H9Cl2NO2 and a molecular weight of 246.09 g/mol . This compound is characterized by the presence of a chloro-substituted oxirane ring and a carboxamide group attached to a chloromethylphenyl moiety. It is primarily used in various chemical and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(2-chloro-4-methylphenyl)oxirane-2-carboxamide typically involves the following steps:
Formation of the Oxirane Ring: The oxirane ring is formed through an epoxidation reaction, where a suitable precursor, such as a chloromethylphenyl derivative, is treated with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the oxirane intermediate with an amine, such as ammonia or a primary amine, under mild conditions to form the desired carboxamide product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques like recrystallization, distillation, or chromatography to isolate and purify the final product.
化学反应分析
Types of Reactions:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro groups are replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The oxirane ring can be oxidized to form diols or other oxidized derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) under basic conditions.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives such as hydroxyl, amino, or thiol compounds.
Oxidation: Formation of diols or other oxidized products.
Reduction: Formation of amine derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Catalysis: Employed as a catalyst or catalyst precursor in various organic reactions.
Biology:
Biochemical Studies: Utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Drug Development: Explored as a potential lead compound in drug development for its unique structural features.
Medicine:
Pharmaceutical Research: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Industry:
Polymer Production: Used in the production of specialty polymers and resins.
Agricultural Chemicals: Employed in the synthesis of agrochemicals and pesticides.
作用机制
The mechanism of action of 3-Chloro-2-(2-chloro-4-methylphenyl)oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
相似化合物的比较
2-Chloro-4-methylphenyl oxirane: Similar structure but lacks the carboxamide group.
3-Chloro-2-methylphenyl oxirane: Similar structure but with different substitution patterns on the phenyl ring.
Uniqueness:
Structural Features:
Reactivity: The compound’s ability to undergo various chemical reactions, such as nucleophilic substitution, oxidation, and reduction, makes it versatile in synthetic chemistry.
属性
CAS 编号 |
23474-38-6 |
|---|---|
分子式 |
C10H9Cl2NO2 |
分子量 |
246.09 g/mol |
IUPAC 名称 |
3-chloro-2-(2-chloro-4-methylphenyl)oxirane-2-carboxamide |
InChI |
InChI=1S/C10H9Cl2NO2/c1-5-2-3-6(7(11)4-5)10(9(13)14)8(12)15-10/h2-4,8H,1H3,(H2,13,14) |
InChI 键 |
RUCYUEOPKJWVRX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C2(C(O2)Cl)C(=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


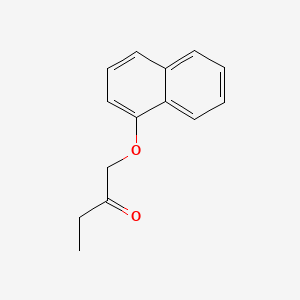
![2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13755694.png)

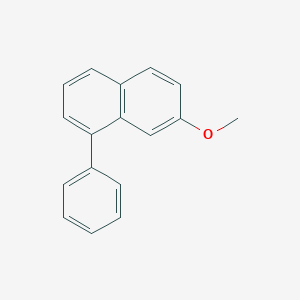
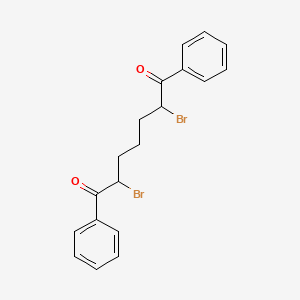


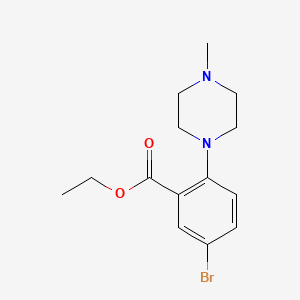

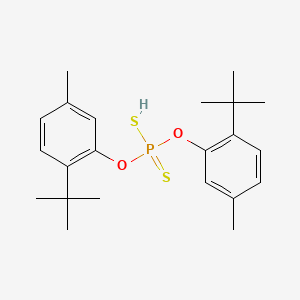
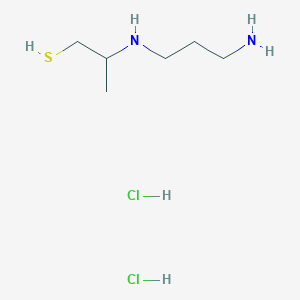
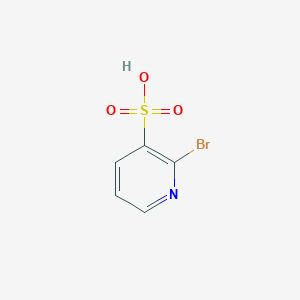
methylidene}-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13755753.png)
